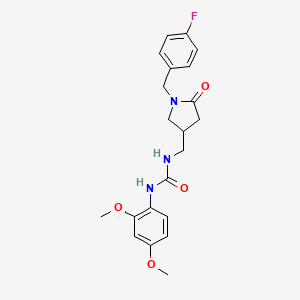
1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, including reductive amination and HPLC purification, to achieve high purity and specific activity. For example, the synthesis of a potent nonpeptide CCR1 antagonist utilized a module-assisted two-step one-pot procedure, highlighting the complexity and precision required in synthesizing such compounds (Mäding et al., 2006).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the compound's configuration and conformation. For instance, the crystal structure of related compounds can reveal nearly planar molecular structures stabilized by intramolecular hydrogen bonds, providing insights into the three-dimensional arrangement of atoms (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of urea derivatives are influenced by their functional groups and structural features. For example, the reaction of urea with methylolphenols under acidic conditions can lead to the formation of various urea derivatives, showcasing the reactivity and potential for forming diverse chemical structures (Tomita & Hse, 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. While specific data for the compound is not directly available, studies on similar compounds can provide valuable insights into these properties.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for potential applications in medicinal chemistry. The synthesis and evaluation of similar compounds, such as urea derivatives with antiproliferative activity against cancer cell lines, highlight the importance of understanding these properties for drug development purposes (Jian Feng et al., 2020).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
Please consult with a professional chemist or a relevant expert for more specific and detailed information. It’s also important to note that handling chemical substances should always be done with appropriate safety measures and ethical considerations in mind.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-17-7-8-18(19(10-17)29-2)24-21(27)23-11-15-9-20(26)25(13-15)12-14-3-5-16(22)6-4-14/h3-8,10,15H,9,11-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQDMCVDAKPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

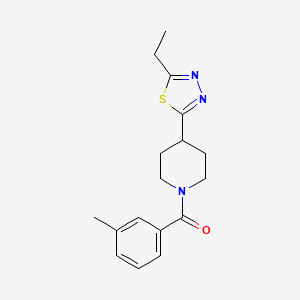
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)
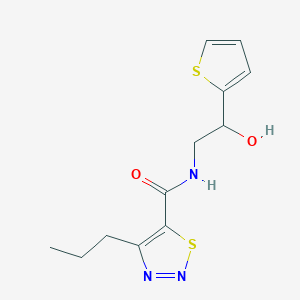
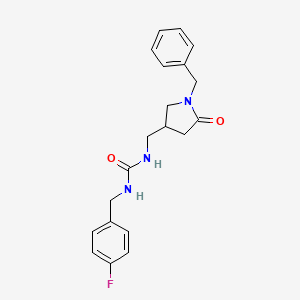
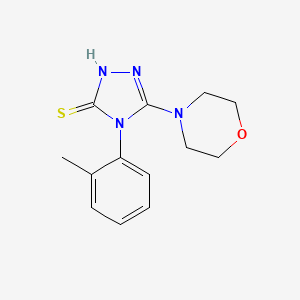
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)
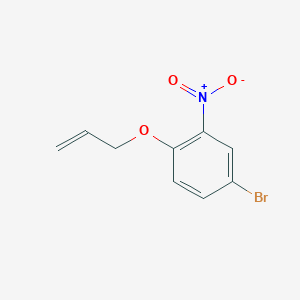

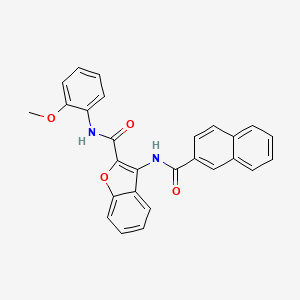


![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)